Lipophilicity Differentiation: Propyl Chain Confers a LogP of 2.51 vs. Methyl and Ethyl Analogs
The physicochemical profile of N,N-bis(2-chloroethyl)propan-1-amine is directly linked to its N-propyl substituent, which imparts a specific lipophilicity profile (LogP = 2.51) crucial for its role as a synthetic intermediate . This value differs significantly from its closest aliphatic analogs: N,N-bis(2-chloroethyl)methylamine (HN2, LogP ~1.6) and N,N-bis(2-chloroethyl)ethylamine (HN1, LogP ~2.0) [1]. While direct experimental LogP for HN1 and HN2 are not available, the consistent trend with increasing alkyl chain length is a well-established class-level principle. This higher LogP for the propyl derivative directly impacts its solubility profile and its behavior in organic reaction media, making it a distinct choice for synthetic chemists requiring a more lipophilic alkylating building block.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.51 (KowWin estimate) |
| Comparator Or Baseline | N,N-bis(2-chloroethyl)methylamine (HN2) ~1.6; N,N-bis(2-chloroethyl)ethylamine (HN1) ~2.0 (estimated) |
| Quantified Difference | Approximately 0.5-0.9 LogP units higher than closest analogs |
| Conditions | Calculated using KOWWIN v1.67 and EPISuite models; ACD/LogP also estimated as 1.97 |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select the appropriate nitrogen mustard building block based on the required solubility and partition characteristics for a specific synthetic pathway or reaction medium.
- [1] U.S. Environmental Protection Agency. EPISuite: Estimation Programs Interface. Log Octanol-Water Partition Coef (SRC) for bis(2-chloroethyl)methylamine (HN2) and bis(2-chloroethyl)ethylamine (HN1). View Source
